
4-(4-bromobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts This compound is characterized by the presence of a triazole ring substituted with bromobenzyl and methylbenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The bromobenzyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. The triazole ring is treated with 4-bromobenzyl chloride and 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkylating agent to form the triazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
4-(4-bromobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolium salts.
科学的研究の応用
4-(4-bromobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antifungal and antibacterial agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(4-bromobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The bromobenzyl and methylbenzyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- 4-(4-chlorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 4-(4-fluorobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 4-(4-iodobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
Uniqueness
4-(4-bromobenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets. Additionally, the combination of bromobenzyl and methylbenzyl groups provides a balance of hydrophobic and hydrophilic properties, making the compound versatile for various applications.
特性
分子式 |
C17H17BrN3+ |
|---|---|
分子量 |
343.2 g/mol |
IUPAC名 |
4-[(4-bromophenyl)methyl]-1-[(3-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17BrN3/c1-14-3-2-4-16(9-14)11-21-13-20(12-19-21)10-15-5-7-17(18)8-6-15/h2-9,12-13H,10-11H2,1H3/q+1 |
InChIキー |
AEHPFNONYSJUSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2C=[N+](C=N2)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


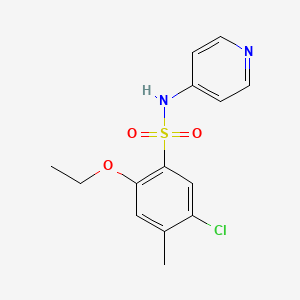
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
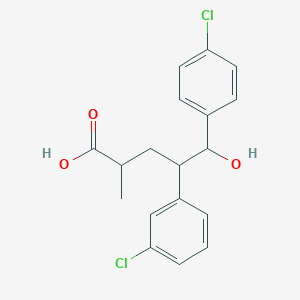
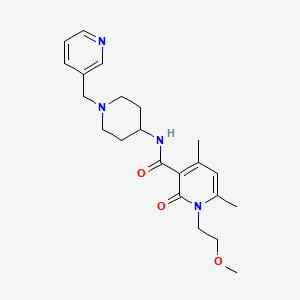
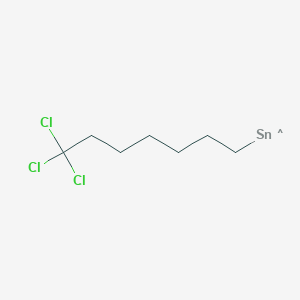
![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
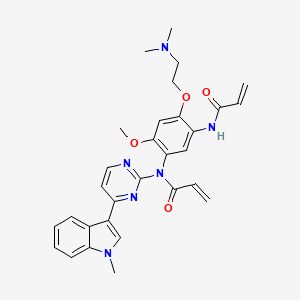

![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)
![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
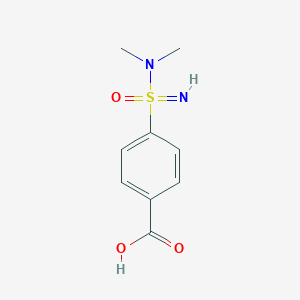
![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)
